

The Nociceptin/Orphanin FQ Peptide (NOP) Receptor: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SB-612111 hydrochloride

Cat. No.: B1663074

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, stands as a unique member of the opioid receptor superfamily. While structurally akin to the classical mu, delta, and kappa opioid receptors, the NOP receptor possesses a distinct pharmacological profile, most notably its lack of affinity for traditional opioid ligands like morphine.[1] Its endogenous ligand, the 17-amino acid neuropeptide N/OFQ, triggers a cascade of intracellular signaling events primarily through coupling to inhibitory G proteins (Gai/o).[1][2] This activation leads to the modulation of adenylyl cyclase activity, ion channel conductance, and mitogen-activated protein kinase (MAPK) pathways, among other downstream effects.[3][4] The widespread distribution of the NOP receptor throughout the central and peripheral nervous systems implicates it in a diverse array of physiological and pathological processes, including pain perception, mood regulation, anxiety, learning and memory, and substance abuse.[3][5] Consequently, the NOP receptor has emerged as a compelling therapeutic target for a range of disorders, with ongoing research focused on the development of selective agonists and antagonists with favorable clinical profiles. This guide provides an in-depth overview of the NOP receptor, its function, and the experimental methodologies employed in its study.

Molecular Biology and Pharmacology



The NOP receptor is encoded by the OPRL1 gene and shares significant sequence homology with classical opioid receptors.[1] Despite this, it exhibits a distinct pharmacology. The endogenous ligand, N/OFQ, does not bind to classical opioid receptors, and conversely, opioid peptides and alkaloids have low affinity for the NOP receptor.[5]

Ligand Binding Affinities

The binding affinity of various ligands for the NOP receptor is typically determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's affinity, with lower values indicating higher affinity.

Compound	Class	Species	Ki (nM)	Reference(s)
Nociceptin/Orpha nin FQ (N/OFQ)	Endogenous Agonist	Human	0.05 - 0.2	[5]
Ro 64-6198	Agonist	Human	0.2 - 1.0	[6]
SCH 221510	Agonist	Human	0.5 - 2.0	[7]
AT-121	Bifunctional Agonist (NOP/MOP)	Human	0.8	[7]
Cebranopadol	Bifunctional Agonist (NOP/MOP)	Human	0.9	[7]
J-113397	Antagonist	Human	0.3 - 1.0	[8]
SB-612111	Antagonist	Human	0.33	[7]
UFP-101	Antagonist	Human	0.1 - 0.5	[8]

Functional Activity of Ligands

The functional activity of NOP receptor ligands is assessed through various in vitro assays that measure the cellular response to receptor activation. Key parameters include the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the



concentration of a ligand that produces 50% of its maximal effect, and the maximum effect (Emax), which indicates the efficacy of the ligand.

Compound	Assay Type	Species	EC50/IC50 (nM)	Emax (% of N/OFQ)	Reference(s
Nociceptin/Or phanin FQ (N/OFQ)	[35S]GTPyS Binding	Human	10 - 50	100	[7][9]
cAMP Inhibition	Human	0.1 - 1.0	100	[6][9]	
GIRK Activation	Mouse	1.5	100	[9]	
Ro 64-6198	[35S]GTPyS Binding	Human	20 - 100	100	[6]
cAMP Inhibition	Human	10 - 50	100	[6]	
SCH 221510	[35S]GTPyS Binding	Human	30 - 150	100	[7]
J-113397	[35S]GTPyS Binding (Antagonist)	Human	pA2 = 8.5 - 9.5	-	[10]
SB-612111	[35S]GTPyS Binding (Antagonist)	Human	pKb = 8.0 - 9.0	-	[7]
UFP-101	[35S]GTPyS Binding (Antagonist)	Human	pA2 = 7.5 - 8.5	-	[8]

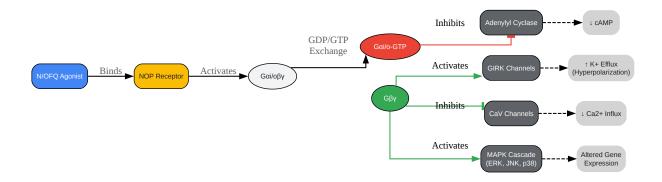
Signaling Pathways

Activation of the NOP receptor by an agonist initiates a series of intracellular signaling events. These pathways ultimately determine the physiological response to receptor stimulation.



G Protein-Dependent Signaling

The primary signaling mechanism of the NOP receptor involves coupling to pertussis toxinsensitive inhibitory G proteins, specifically $G\alpha i/o.[1]$ This leads to the dissociation of the G protein heterotrimer into $G\alpha i/o$ and $G\beta y$ subunits, which then modulate the activity of various downstream effectors.



Click to download full resolution via product page

Caption: NOP Receptor G Protein-Dependent Signaling Pathway.

Key downstream effects of G protein-dependent signaling include:

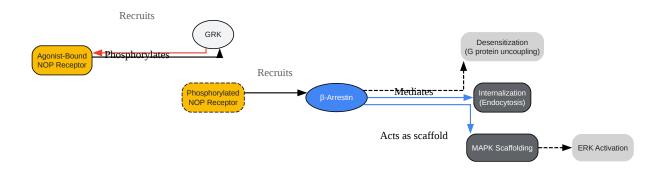
- Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
- Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the
 activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying
 potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of
 voltage-gated calcium channels (N-, L-, and P/Q-type), which reduces neurotransmitter
 release.[1][3]



Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The NOP receptor can
activate all three major MAPK cascades: extracellular signal-regulated kinases (ERK), c-Jun
N-terminal kinases (JNK), and p38 MAPK.[3][11] This can influence a variety of cellular
processes, including gene expression and cell survival.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, the NOP receptor can recruit β -arrestins.[12] This interaction not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling cascades.



Click to download full resolution via product page

Caption: NOP Receptor β -Arrestin-Dependent Signaling and Regulation.

Key Experimental Protocols

The characterization of NOP receptor ligands and the elucidation of its signaling pathways rely on a suite of specialized in vitro and in vivo assays.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.

Foundational & Exploratory



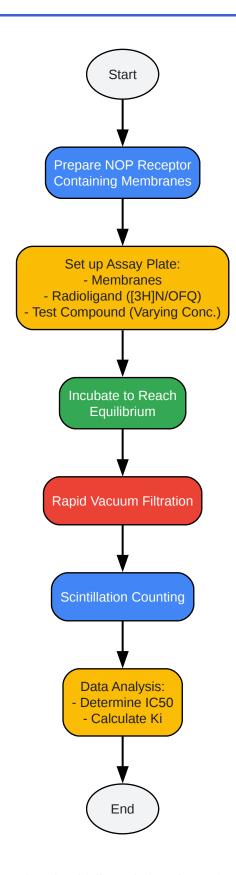


Principle: A radiolabeled ligand with known high affinity for the NOP receptor (e.g., [3H]N/OFQ) is incubated with a source of the receptor (e.g., cell membranes from transfected cells). A test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Methodology:

- Membrane Preparation: Homogenize cells or tissues expressing the NOP receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.
- Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration
 of the radioligand, and varying concentrations of the test compound in an appropriate
 assay buffer.
- Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, and subsequently calculate the Ki.





Click to download full resolution via product page

Caption: Experimental Workflow for NOP Receptor Radioligand Binding Assay.

Foundational & Exploratory





This functional assay measures the ability of a ligand to activate G proteins coupled to the NOP receptor.

- Principle: In the presence of an agonist, the NOP receptor catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit and accumulates. The amount of bound [35S]GTPγS is proportional to the level of receptor activation.[10]
- Methodology:
 - Membrane Preparation: Prepare membranes from cells expressing the NOP receptor as described for the radioligand binding assay.
 - Assay Setup: In a 96-well plate, combine the membranes, GDP, varying concentrations of the test compound, and [35S]GTPyS in an appropriate assay buffer.
 - Incubation: Incubate the plate at 30°C for 30-60 minutes.
 - Termination and Filtration: Terminate the reaction by rapid vacuum filtration.
 - Quantification: Measure the amount of [35S]GTPyS bound to the membranes using a scintillation counter.
 - Data Analysis: Plot the stimulated [35S]GTPyS binding against the log concentration of the
 test compound to determine the EC50 and Emax. For antagonists, their ability to inhibit
 agonist-stimulated [35S]GTPyS binding is measured to determine their potency (pA2 or
 pKb).[10]

This assay measures the ability of a ligand to inhibit adenylyl cyclase activity via the NOP receptor.

- Principle: NOP receptor activation inhibits adenylyl cyclase, leading to a decrease in
 intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin to
 produce a measurable amount of cAMP. The ability of a NOP receptor agonist to inhibit this
 forskolin-stimulated cAMP production is then quantified.[13]
- Methodology:



- Cell Culture: Use whole cells expressing the NOP receptor.
- Assay Setup: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, add varying concentrations of the test compound followed by forskolin.
- Incubation: Incubate the cells for a defined period to allow for cAMP production.
- Cell Lysis and Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISAbased).
- Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the IC50.

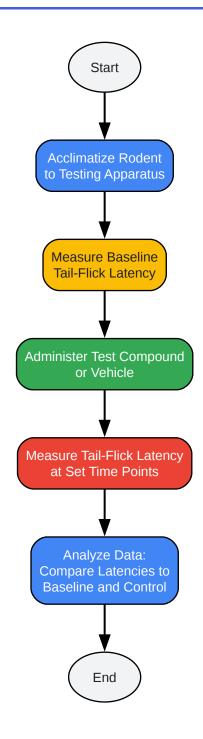
In Vivo Assays

In vivo assays are crucial for evaluating the physiological effects of NOP receptor ligands in a whole-animal context.

This is a common assay for assessing the analgesic properties of a compound.

- Principle: The latency of a rodent to withdraw its tail from a noxious thermal stimulus (e.g., a
 focused beam of light) is measured. Analgesic compounds increase this latency.[14][15]
- Methodology:
 - Acclimatization: Acclimatize the animals to the testing environment.
 - o Baseline Measurement: Measure the baseline tail-flick latency before drug administration.
 - Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).
 - Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.
 - Data Analysis: Compare the post-treatment latencies to the baseline and vehicle control groups to determine the analgesic effect.





Click to download full resolution via product page

Caption: Experimental Workflow for the Tail-Flick Test.

This assay is used to assess the effects of a compound on spontaneous movement.

Principle: The spontaneous locomotor activity of a rodent is monitored in an open-field arena.
 Compounds that affect the central nervous system can either increase or decrease this activity.[16]



- · Methodology:
 - Acclimatization: Acclimatize the animal to the testing arena.
 - Drug Administration: Administer the test compound or vehicle.
 - Monitoring: Place the animal in the open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.
 - Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle control group.

Conclusion

The NOP receptor represents a complex and multifaceted signaling system with significant therapeutic potential. Its unique pharmacology distinguishes it from classical opioid receptors, offering opportunities for the development of novel therapeutics with potentially improved side-effect profiles. A thorough understanding of its molecular biology, signaling pathways, and the appropriate experimental methodologies is paramount for researchers and drug development professionals seeking to harness the therapeutic promise of targeting the NOP receptor system. The continued investigation into the intricate mechanisms of NOP receptor function will undoubtedly pave the way for innovative treatments for a variety of debilitating disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nociceptin receptor Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4one (Ro 64-6198) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unife.it [iris.unife.it]
- 9. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. web.mousephenotype.org [web.mousephenotype.org]
- 15. Tail flick test Wikipedia [en.wikipedia.org]
- 16. Participation of the nociceptin/orphanin FQ receptor in ethanol-mediated locomotor activation and ethanol intake in preweanling rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Nociceptin/Orphanin FQ Peptide (NOP) Receptor: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663074#what-is-the-nop-receptor-and-its-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com